Poly(m-xylylenediamine-alt-epichlorohydrin), diamine terminated

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PMEAEDT is a polymer that is synthesized through the reaction between m-xylylenediamine and epichlorohydrin in an alkaline environment. This polymer has a linear structure with alternating units of m-xylylenediamine and epichlorohydrin. The polymerization reaction results in the formation of a three-dimensional network that is stabilized by hydrogen bonding and Van der Waals forces. PMEAEDT is diamine terminated, which means that it has amine functional groups at both ends of the polymer chain.

Wirkmechanismus

The mechanism of action of PMEAEDT is not well understood. However, it is believed that the polymer interacts with the cell membrane and enters the cell through endocytosis. Once inside the cell, the polymer may release the drug payload through degradation or swelling of the polymer network. The amine functional groups on the polymer chain may also interact with the negatively charged cell membrane, leading to disruption of the membrane and subsequent cell death.

Biochemical and Physiological Effects:

PMEAEDT has been shown to have low toxicity and high biocompatibility. The polymer has been tested in vitro and in vivo for its cytotoxicity and biocompatibility. In vitro studies have shown that PMEAEDT has low cytotoxicity towards various cell lines. In vivo studies have shown that the polymer does not cause any significant adverse effects on the body when injected or implanted.

Vorteile Und Einschränkungen Für Laborexperimente

PMEAEDT has several advantages for use in lab experiments. The polymer is water-soluble, which makes it easy to handle and dissolve in aqueous solutions. PMEAEDT is also biocompatible and has low toxicity, which makes it suitable for use in cell culture and animal studies. However, the polymer has limitations such as its relatively high cost and difficulty in synthesizing large quantities.

Zukünftige Richtungen

PMEAEDT has potential applications in various fields such as drug delivery, tissue engineering, and biosensors. Future research can focus on optimizing the synthesis method to improve the yield and reduce the cost of the polymer. Further studies can also investigate the mechanism of action of PMEAEDT and its interactions with cells and tissues. The polymer can also be modified to enhance its properties such as drug loading capacity and degradation rate. PMEAEDT can be further explored for its potential applications in other fields such as water treatment and energy storage.

In conclusion, PMEAEDT is a synthetic polymer that has unique properties and potential applications in various fields. The polymer is synthesized through the reaction between m-xylylenediamine and epichlorohydrin in an alkaline environment. PMEAEDT has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research can explore the potential of PMEAEDT in various fields and optimize its properties for specific applications.

Synthesemethoden

The synthesis of PMEAEDT involves the reaction between m-xylylenediamine and epichlorohydrin in an alkaline environment. The reaction is carried out at a temperature of around 70-80°C for several hours. The pH of the reaction mixture is maintained between 10-12 using a base such as sodium hydroxide. The reaction results in the formation of a white solid, which is then washed with water and dried to obtain the final product.

Wissenschaftliche Forschungsanwendungen

PMEAEDT has been extensively studied due to its unique properties such as high water solubility, biocompatibility, and low toxicity. The polymer has potential applications in various fields such as drug delivery, tissue engineering, and biosensors. PMEAEDT has been used as a drug carrier for the delivery of anticancer drugs such as doxorubicin and paclitaxel. The polymer has also been used as a scaffold material for tissue engineering applications such as bone regeneration and wound healing. PMEAEDT has been incorporated into biosensors for the detection of various biomolecules such as glucose, cholesterol, and uric acid.

Eigenschaften

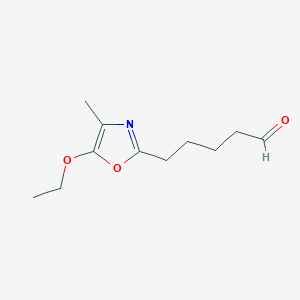

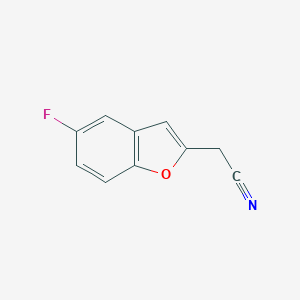

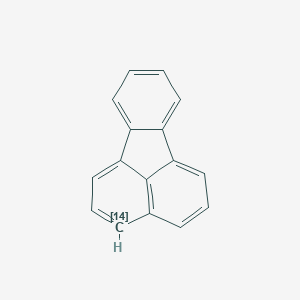

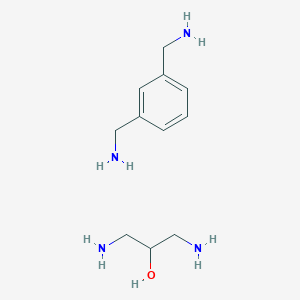

CAS-Nummer |

135470-04-1 |

|---|---|

Produktname |

Poly(m-xylylenediamine-alt-epichlorohydrin), diamine terminated |

Molekularformel |

C11H22N4O |

Molekulargewicht |

226.32 g/mol |

IUPAC-Name |

[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol |

InChI |

InChI=1S/C8H12N2.C3H10N2O/c9-5-7-2-1-3-8(4-7)6-10;4-1-3(6)2-5/h1-4H,5-6,9-10H2;3,6H,1-2,4-5H2 |

InChI-Schlüssel |

LBAXTWOGRMLTJH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)CN)CN.C(C(CN)O)N |

Kanonische SMILES |

C1=CC(=CC(=C1)CN)CN.C(C(CN)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)